molecular formula C18H15F2NO4S B1354235 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide CAS No. 301693-32-3

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No. B1354235
M. Wt: 379.4 g/mol
InChI Key: ZMVDDLUMOMUNMY-UHFFFAOYSA-N
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Description

The compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their various biological activities . The presence of the difluorophenyl group could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group attached to a difluorophenyl group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Benzenesulfonamides are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The presence of the difluorophenyl group may influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Polymorphism and Solubility Studies

  • CG100649, a derivative of the compound , was investigated for the existence of polymorphs, and its different crystal forms were characterized. This study provided insights into the solubility and stability of these forms, which is crucial for pharmaceutical development (Kyeon, Bang, & Sohn, 2017).

Anticancer and Radioprotective Potential

  • Derivatives of this compound were explored for their anticancer activity, showing significant cytotoxic effects against various cancer cell lines. Additionally, some derivatives demonstrated radioprotective activity, which could be valuable in cancer treatment (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Photodynamic Therapy Applications

  • New benzenesulfonamide derivative groups were studied for their use in photodynamic therapy, a cancer treatment method. These studies focus on the photophysical and photochemical properties, essential for effective treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Neuroprotective Effects

  • Novel sulfonamide derivatives showed significant inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These findings are relevant for developing treatments for conditions like Alzheimer's disease (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).

Antiproliferative Activity in Cancer Research

Design of Multi-Target Anticancer Agents

  • Research on pyrazolylbenzenesulfonamides focused on their potential as multi-target agents for cancer treatment. These compounds showed promise in inhibiting crucial enzymes involved in cancer progression (Gul, Mete, Eren, Sakagami, & others, 2016).

properties

IUPAC Name

4-[3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-9-11(19)5-8-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVDDLUMOMUNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467673
Record name 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

CAS RN

301693-32-3
Record name 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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